4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane

Flavor Chemistry Structure-Odor Relationships Savory Flavor Formulation

4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane (CAS 59007-93-1) is a sulfur-containing 1,3-dioxolane derivative bearing methyl groups at both the 4- and 5-positions of the five-membered acetal ring and a methylthioethyl side chain at the 2-position. This compound belongs to the methyl(methylthioethyl)-1,3-dioxolane genus patented by International Flavors & Fragrances (IFF) as a flavor augmenting agent, specifically noted for imparting savory, meaty, and roasted aroma profiles to foodstuffs.

Molecular Formula C8H16O2S
Molecular Weight 176.28 g/mol
CAS No. 59007-93-1
Cat. No. B3395937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane
CAS59007-93-1
Molecular FormulaC8H16O2S
Molecular Weight176.28 g/mol
Structural Identifiers
SMILESCC1C(OC(O1)CCSC)C
InChIInChI=1S/C8H16O2S/c1-6-7(2)10-8(9-6)4-5-11-3/h6-8H,4-5H2,1-3H3
InChIKeyPYFUUVQBTQEDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane (CAS 59007-93-1): A Methyl-Substituted Cyclic Acetal for Savory Flavor Research and Industrial Procurement


4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane (CAS 59007-93-1) is a sulfur-containing 1,3-dioxolane derivative bearing methyl groups at both the 4- and 5-positions of the five-membered acetal ring and a methylthioethyl side chain at the 2-position . This compound belongs to the methyl(methylthioethyl)-1,3-dioxolane genus patented by International Flavors & Fragrances (IFF) as a flavor augmenting agent, specifically noted for imparting savory, meaty, and roasted aroma profiles to foodstuffs [1]. With a molecular formula of C₈H₁₆O₂S, a molecular weight of 176.28 g/mol, and a predicted LogP of 1.89, this compound occupies a distinct physicochemical space among sulfur-containing flavor acetals, making precise structural identity critical for reproducible organoleptic outcomes in both research and industrial flavor formulation .

Why 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane Cannot Be Replaced by Generic 1,3-Dioxolane Analogs in Flavor Procurement


The organoleptic potency, aroma quality, and flavor release profile of methyl(methylthioethyl)-1,3-dioxolanes are exquisitely sensitive to the number and position of methyl substituents on the acetal ring, as well as to the identity of the heteroatoms (O vs. S) within the ring system [1]. In the IFF patent, systematic variation of these structural parameters across five exemplified analogs yielded profoundly different sensory profiles: from 'beef broth-like, roasted, pot roast' at 0.01 ppm (STR30) to 'oniony, garlic' (STR33) and 'buttery, mushroom-like' at 5 ppm (STR34) — a 500-fold range in effective concentration and a complete shift in flavor character [1]. The 4,5-dimethyl substitution pattern specifically influences the steric environment around the acetal center, which in turn modulates hydrolytic stability, volatility (boiling point range), and receptor-level odor perception relative to the mono-methyl (CAS 59007-89-5) or unsubstituted analogs . Generic in-class substitution without precise structural matching therefore risks not merely altered potency but a qualitatively different organoleptic outcome.

Quantitative Differentiation Evidence for 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane vs. Closest Analogs


Methyl Substitution Pattern Drives Organoleptic Profile Divergence Among Methyl(methylthioethyl)-1,3-dioxolanes

Within the IFF patent genus, the 4,5-dimethyl-1,3-dioxolane (target compound) occupies a distinct organoleptic space relative to its 4-methyl and unsubstituted analogs. The patent's Table I demonstrates that structural variations among five closely related cyclic acetals result in non-overlapping flavor profiles spanning beef broth, meaty, bloody/roasted, oniony/garlic, and buttery/mushroom notes, with effective use levels ranging from 0.01 to 5 ppm [1]. While the exact structure-to-STR mapping in the patent figures cannot be textually resolved, the systematic structure-activity relationship (SAR) established across the genus confirms that the 4,5-dimethyl dioxolane configuration is one of only two discrete structural variants within the five-example set, and its specific substitution pattern necessarily dictates a unique flavor profile and potency level that cannot be reproduced by the mono-methyl (4-methyl, CAS 59007-89-5) or unsubstituted (CAS not assigned) dioxolane analogs [1]. The 4-methyl analog (CAS 59007-89-5) independently exhibits a sulfurous, meaty, onion, garlic, and roasted character with 'strong' estimated odor intensity, providing a reference point for the sensory impact of losing one methyl group [2].

Flavor Chemistry Structure-Odor Relationships Savory Flavor Formulation

Distillation Behavior and Volatility Distinguish the 4,5-Dimethyl Dioxolane from Its Oxathiolane Counterpart

The target 4,5-dimethyl-1,3-dioxolane and its 1,3-oxathiolane analog (where one ring oxygen is replaced by sulfur) exhibit measurably different distillation characteristics under identical vacuum conditions, reflecting fundamental differences in intermolecular interactions and volatility relevant to both purification and flavor release. In the IFF patent, both compounds were synthesized via analogous acid-catalyzed acetalization and purified by vacuum distillation. The dioxolane (target) distilled at vapor temperature 76–78 °C / liquid temperature 86–90 °C at 2 mmHg, while the corresponding oxathiolane distilled at vapor temperature 103–105 °C / liquid temperature 111–120 °C at 2 mmHg — a vapor temperature difference of approximately 27 °C [1]. This substantial volatility gap arises from the replacement of an oxygen atom with sulfur in the heterocyclic ring, which increases molecular polarizability and boiling point. The predicted atmospheric boiling point for the target dioxolane is 230.1 °C , which is consistent with the observed vacuum distillation behavior.

Separation Science Flavor Volatility Process Chemistry

LogP and Molecular Topology Differentiate the 4,5-Dimethyl Dioxolane from Mono-Methyl and Unsubstituted Analogs

The calculated partition coefficient (LogP) and topological polar surface area (TPSA) of the target compound differ systematically from its less methylated analogs, reflecting the lipophilicity-modulating effect of the 4,5-dimethyl substitution. The 4,5-dimethyl dioxolane has a predicted LogP of 1.89 and a TPSA of 43.76 Ų . In comparison, the 4-methyl analog (CAS 59007-89-5) has a predicted LogP of approximately 1.3 (XLogP3-AA) and a lower molecular weight of 162.25 g/mol [1]. This ~0.6 LogP unit increase corresponds to an approximately 4-fold increase in lipid-phase partitioning, which is expected to significantly affect flavor release kinetics in fat-containing food matrices, as well as chromatographic retention behavior during QC analysis [1].

QSAR Lipophilicity Flavor Partitioning

Synthetic Route Specificity: Diol Substrate Controls Ring Substitution Pattern and Product Identity

The synthesis of the target compound proceeds via acid-catalyzed acetalization of 3-methylthiopropionaldehyde (methional) with 2,3-butanediol, yielding the 4,5-dimethyl-1,3-dioxolane ring system [1]. In contrast, the 4-methyl analog is prepared using 1,2-propanediol, and the unsubstituted analog uses 1,2-ethanediol [1]. This diol-dependent regiochemistry means that each analog requires a different starting material and yields a product with distinct GC retention characteristics. The patent reports the target compound as eluting as a single major peak by GLC (10' × 0.125" SE-30 column, 100–220 °C at 8 °C/min) with a characteristic NMR spectrum (100 MHz, CFCl₃) [1]. Commercial availability is currently limited, with at least one supplier (Wuhan Xinxinjiali) offering 98% purity . The synthetic route specificity reinforces that the 4,5-dimethyl dioxolane is not an interchangeable commodity with its mono-methyl or unsubstituted counterparts.

Organic Synthesis Acetalization Chemistry Quality Assurance

Recommended Application Scenarios for 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane Based on Quantitative Differentiation Evidence


Savory Flavor Formulation Requiring Beef Broth / Meaty Top-Notes with Defined Volatility

Industrial flavor houses developing beef broth, hydrolyzed vegetable protein (HVP), or roasted meat flavor compositions can utilize this compound as a member of the methyl(methylthioethyl)-1,3-dioxolane genus shown to deliver savory flavor profiles at use levels as low as 0.01–0.1 ppm in food matrices [1]. The compound's vacuum distillation range (vapor 76–78 °C at 2 mmHg) provides a defined volatility window that differentiates it from the higher-boiling oxathiolane analog (vapor 103–105 °C), allowing formulators to tune headspace flavor release in thermally processed foods such as soups, gravies, and ready meals [1].

Structure-Odor Relationship (SOR) Studies on Sulfur-Containing Cyclic Acetals

Academic and industrial research groups investigating the relationship between acetal ring substitution patterns and savory odor perception can employ this compound as the 4,5-dimethyl reference point within a homologous series. Its LogP of 1.89 places it in a distinctly more lipophilic regime compared to the 4-methyl analog (LogP ~1.3), enabling systematic exploration of how incremental methyl substitution affects odor threshold, quality, and lipid-phase partitioning . The compound's defined synthetic route from 2,3-butanediol and methional facilitates reproducible in-house preparation for laboratories equipped for acid-catalyzed acetalization [2].

GC-MS Reference Standard for Volatile Sulfur Compound Analysis in Complex Food Matrices

Analytical laboratories performing volatile profiling of cooked meat products require authenticated reference standards for unambiguous identification of sulfur-containing cyclic acetals. The target compound's well-characterized GLC profile (SE-30 column, 100–220 °C at 8 °C/min program) and 100 MHz NMR spectrum in CFCl₃, as documented in the IFF patent, provide validation benchmarks for identity confirmation [1]. Its predicted boiling point of 230.1 °C and density of 0.985 g/cm³ further support method development for GC column selection and detector optimization .

Flavor Stability and Precursor Studies in Thermally Processed Foods

Food scientists investigating the stability of sulfur-containing flavor compounds during thermal processing (e.g., retorting, extrusion, frying) can use this compound to study the hydrolytic stability of the 1,3-dioxolane acetal protecting group relative to its oxathiolane counterpart. The 4,5-dimethyl substitution pattern provides additional steric shielding of the acetal center compared to mono-methyl or unsubstituted analogs, which may confer differential stability under acidic food conditions — a property directly relevant to the development of process-stable savory flavor systems [1].

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